molecular formula C12H13FN2O2 B13059614 tert-butyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

tert-butyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

Cat. No.: B13059614
M. Wt: 236.24 g/mol
InChI Key: HWTIYBHDQQKHRB-UHFFFAOYSA-N
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Description

Tert-butyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate is a fluorinated nitrogen-containing heterocycle that serves as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. As a boc-protected pyrrolopyridine scaffold, this compound is particularly valuable for constructing more complex molecules, with the fluorine atom offering a strategic site for further functionalization via cross-coupling reactions. Chemically related pyrrolopyridine derivatives are frequently employed in the development of pharmacologically active compounds, including inhibitors targeting various enzymes . The structural motif of a fluorinated fused bicyclic system is of significant interest in the exploration of novel therapeutics for cardiovascular diseases and metabolic disorders . This reagent provides researchers with a critical building block to efficiently access a diverse chemical space for biological screening and structure-activity relationship (SAR) studies.

Properties

Molecular Formula

C12H13FN2O2

Molecular Weight

236.24 g/mol

IUPAC Name

tert-butyl 5-fluoropyrrolo[2,3-c]pyridine-1-carboxylate

InChI

InChI=1S/C12H13FN2O2/c1-12(2,3)17-11(16)15-5-4-8-6-10(13)14-7-9(8)15/h4-7H,1-3H3

InChI Key

HWTIYBHDQQKHRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=CC(=NC=C21)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the reaction of 5-fluoro-1H-pyrrolo[2,3-c]pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The pyrrolo[2,3-c]pyridine core can be oxidized or reduced to form different derivatives.

    Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), can be used to hydrolyze the ester group.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while substitution reactions can yield a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Research :
    • The compound has been explored as a potential inhibitor of specific protein kinases involved in cancer progression. For instance, studies have indicated that derivatives of the pyrrolo[2,3-c]pyridine scaffold exhibit potent inhibitory activity against MPS1 (Monopolar Spindle 1) kinase, which is crucial for proper cell division and is often overexpressed in tumors .
  • Neuropharmacology :
    • Research indicates that pyrrolo[2,3-c]pyridine derivatives may possess neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. The interaction of these compounds with neurotransmitter systems is under investigation to assess their efficacy in treating conditions such as Alzheimer's disease.
  • Antimicrobial Activity :
    • Preliminary studies have suggested that certain derivatives of this compound may exhibit antimicrobial properties, making them candidates for the development of new antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Synthesis and Derivatives

The synthesis of tert-butyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate typically involves multi-step organic reactions that can yield various derivatives with modified biological activities. These derivatives are crucial for optimizing pharmacological properties such as solubility, bioavailability, and specificity.

Derivative Biological Activity Reference
Compound AMPS1 Inhibition
Compound BNeuroprotective
Compound CAntimicrobial

Case Study 1: MPS1 Inhibition

A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the pyrrolo[2,3-c]pyridine scaffold led to the identification of potent MPS1 inhibitors. The structure-based design approach allowed researchers to optimize binding affinity and selectivity towards MPS1, highlighting the potential of this compound in cancer therapeutics .

Case Study 2: Neuroprotective Effects

Research conducted on a series of pyrrolo[2,3-c]pyridine derivatives revealed promising neuroprotective effects in cellular models of neurodegeneration. These findings suggest that further exploration into the pharmacodynamics and pharmacokinetics of these compounds could lead to new treatments for neurodegenerative disorders.

Mechanism of Action

The mechanism of action of tert-butyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with target proteins. The pyrrolo[2,3-c]pyridine core can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to the compound’s biological activity .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties
Property 5-Fluoro Derivative 5-Bromo Derivative 3-Iodo-5-CF₃ Derivative
Boiling Point Not reported Not reported Not reported
Melting Point Not reported Not reported 166–169°C (analogue from )
Solubility Low in water Low in water Low in water
Stability Sensitive to hydrolysis Stable under inert conditions Stable under inert conditions

Biological Activity

Tert-butyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including enzymatic inhibition, anti-inflammatory effects, and other pharmacological activities.

  • Molecular Formula : C12H13FN2O2
  • Molecular Weight : 236.24 g/mol
  • CAS Number : 1841080-35-0

Research indicates that this compound acts as an inhibitor of specific enzymes involved in various biological processes. In particular, studies have shown its potential as a DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A) inhibitor, which plays a crucial role in cellular signaling pathways and has implications in neurodegenerative diseases.

1. Enzymatic Inhibition

The compound has demonstrated nanomolar-level inhibitory activity against DYRK1A. In vitro assays confirmed its efficacy in inhibiting this kinase, which is linked to various diseases, including Alzheimer's disease and cancer.

2. Anti-inflammatory Effects

This compound has shown promising anti-inflammatory properties. In studies involving lipopolysaccharide (LPS)-induced inflammation models, the compound effectively reduced pro-inflammatory cytokine levels, suggesting its potential use in treating inflammatory conditions.

3. Antioxidant Capacity

The compound exhibits antioxidant properties as well. It has been evaluated using ORAC (Oxygen Radical Absorbance Capacity) assays, revealing its ability to scavenge free radicals and protect cells from oxidative stress.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Study on DYRK1A Inhibition : A recent study utilized computational modeling followed by experimental validation to confirm the inhibitory action of this compound on DYRK1A. The results showed an IC50 value in the low nanomolar range, indicating high potency .
  • Anti-inflammatory Activity : In a controlled experiment using BV2 microglial cells, the compound significantly decreased the release of TNF-alpha and IL-6 in response to LPS stimulation. This suggests that it may hold therapeutic potential for neuroinflammatory diseases .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
Enzymatic InhibitionNanomolar-level inhibition of DYRK1A
Anti-inflammatoryReduced TNF-alpha and IL-6 levels
AntioxidantScavenging of free radicals

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